molecular formula C15H16ClNOS B2602968 2-(2-chlorophenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide CAS No. 1207042-59-8

2-(2-chlorophenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide

Cat. No. B2602968
CAS RN: 1207042-59-8
M. Wt: 293.81
InChI Key: GVDRLZUTEXOQIS-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide, also known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTAP belongs to the class of compounds known as opioid receptor antagonists, which are known to have a wide range of effects on the body, including pain relief, mood regulation, and addiction treatment. In

Scientific Research Applications

Responsive DNA-Binding Polymers

Research has shown that derivatives of thiophene acetamide, such as cationic polythiophenes, have been synthesized and investigated for their DNA-binding capabilities. A study by Carreon et al. (2014) introduced a water-soluble cationic polythiophene derivative synthesized via post-polymerization functionalizations, highlighting its potential as a theranostic gene delivery vehicle due to its ability to form polyplexes with DNA (Carreon, Santos, Matson, & So, 2014).

Crystal Structural Analysis

Saravanan et al. (2016) conducted a study on a structurally related acetamide, revealing insights into its molecular orientation and intermolecular interactions. This research contributes to understanding the chemical behavior and potential applications of chlorophenyl acetamides (Saravanan, Priya, Anand, Kabilan, & Selvanayagam, 2016).

Nonlinear Optical Properties

Castro et al. (2017) investigated the nonlinear optical properties of crystalline acetamide structures, including 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide and its derivatives. The study emphasized their potential in photonic devices, highlighting a new approach to understanding their optical behavior in static and dynamic cases (Castro, Osório, Ternavisk, Napolitano, Valverde, & Baseia, 2017).

Antibacterial Agents

Desai et al. (2008) explored the synthesis and antibacterial activity of 4-oxo-thiazolidines and 2-oxo-azetidines derivatives, including those related to 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides. This research underscores the potential of such compounds as antibacterial agents against both gram-positive and gram-negative bacteria (Desai, Shah, Bhavsar, & Saxena, 2008).

Antimicrobial Activity

Mistry, Desai, and Intwala (2009) synthesized novel thiazolidinone and acetidinone derivatives, demonstrating their antimicrobial efficacy. This study adds to the body of research on the biological activities of acetamide derivatives, providing a foundation for further exploration into their therapeutic applications (Mistry, Desai, & Intwala, 2009).

properties

IUPAC Name

2-(2-chlorophenyl)-N-(1-thiophen-2-ylpropan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNOS/c1-11(9-13-6-4-8-19-13)17-15(18)10-12-5-2-3-7-14(12)16/h2-8,11H,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDRLZUTEXOQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NC(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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